3,4,5-Trimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a thiazolopyridine moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of gallic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Construction of the Thiazolopyridine Moiety: This involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyridine ring.
Coupling Reactions: The final step involves coupling the trimethoxyphenyl group with the thiazolopyridine moiety and the benzamide structure through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield amines .
Scientific Research Applications
3,4,5-Trimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anti-cancer properties, particularly in inhibiting tubulin polymerization and other cellular targets.
Biological Research: It is used in studies involving enzyme inhibition, such as inhibiting thioredoxin reductase and histone demethylases.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves several molecular targets and pathways:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Enzyme Inhibition: It inhibits enzymes such as thioredoxin reductase and histone demethylases, affecting cellular redox states and gene expression.
Signal Transduction: The compound can modulate signaling pathways, such as down-regulating ERK2 protein and inhibiting ERKs phosphorylation.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another tubulin inhibitor with a similar mechanism of action.
Podophyllotoxin: Used for its anti-cancer properties and also targets tubulin.
Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.
Uniqueness
3,4,5-Trimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to its combination of a trimethoxyphenyl group and a thiazolopyridine moiety, which provides a distinct set of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H21N3O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H21N3O4S/c1-13-7-8-14(22-26-16-6-5-9-24-23(16)31-22)10-17(13)25-21(27)15-11-18(28-2)20(30-4)19(12-15)29-3/h5-12H,1-4H3,(H,25,27) |
InChI Key |
NJBPWDYSRGWEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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